

Chemical and physical properties of Riociguat Impurity I

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Compound of Interest		
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Unveiling Riociguat Impurity I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known chemical and physical properties of **Riociguat Impurity I**. The information is curated to support research, development, and quality control activities related to the pharmaceutical agent Riociguat. While detailed proprietary data such as specific melting points and full spectroscopic analysis is typically available through a Certificate of Analysis from certified suppliers, this document compiles publicly accessible information and outlines general experimental protocols relevant to this compound.

Chemical and Physical Properties

Riociguat Impurity I, identified by the IUPAC name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is a known process impurity and potential degradation product of Riociguat.[1] It is a well-characterized reference material that meets the stringent standards of major pharmacopeias, including USP, EMA, JP, and BP.[2] Ensuring the quality and purity of the active pharmaceutical ingredient (API) Riociguat necessitates the monitoring and control of this and other impurities.[3][4]



The fundamental chemical and physical characteristics of **Riociguat Impurity I** are summarized in the table below.

Property	Value	Source
IUPAC Name	6-amino-2-(1-(2- fluorobenzyl)-1H-pyrazolo[3,4- b]pyridin-3-yl)-7H-purin-8(9H)- one	[1]
Molecular Formula	C18H13FN8O	[1]
Molecular Weight	376.16 g/mol	[1]
CAS Number	1361569-10-9	
Appearance	Typically a solid, specific color and form are detailed in the Certificate of Analysis.	General knowledge from supplier information.
Solubility	Solubility in various organic and aqueous solvents is typically provided in the Certificate of Analysis.	General knowledge from supplier information.
Melting Point	Not publicly available; provided in the Certificate of Analysis.	
SMILES	O=C1NC2=C(N)N=C(C3=NN(CC4=CC=CC=C4F)C5=NC=C C=C53)N=C2N1	[1]
InChI	InChI=1S/C18H13FN8O/c19- 11-6-2-1-4-9(11)8-27-17-10(5- 3-7-21-17)12(26-27)15-23- 14(20)13-16(24-15)25- 18(28)22-13/h1-7H,8H2, (H4,20,22,23,24,25,28)	[1]

Spectroscopic Data Overview



Detailed spectroscopic data is crucial for the definitive identification and characterization of **Riociguat Impurity I**. This data is typically provided by commercial suppliers as part of a comprehensive Certificate of Analysis. The expected spectroscopic analyses include:

Spectroscopic Technique	Expected Information	
¹ H NMR (Proton Nuclear Magnetic Resonance)	Provides information on the number and types of hydrogen atoms, their chemical environment, and connectivity, confirming the compound's structure.	
¹³ C NMR (Carbon-13 Nuclear Magnetic Resonance)	Reveals the number and types of carbon atoms in the molecule, further corroborating the chemical structure.	
Mass Spectrometry (MS)	Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation.	
Infrared Spectroscopy (IR)	Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.	
Chromatographic Purity (HPLC)	Assesses the purity of the substance by separating it from other components in a mixture.	

Signaling Pathway of the Parent Compound: Riociguat

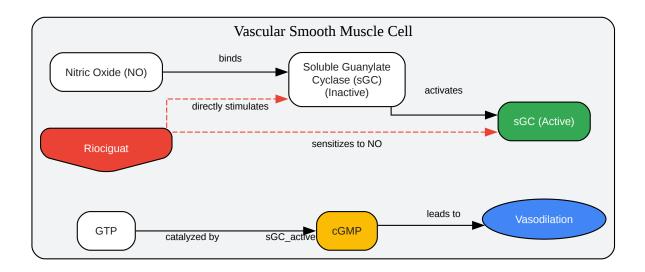
To understand the potential biological relevance of **Riociguat Impurity I**, it is essential to consider the mechanism of action of the parent drug, Riociguat. Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[5][6] This pathway plays a critical role in regulating vascular tone and blood pressure.[5][7]

Riociguat has a dual mode of action:



- Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[5][8]
- Sensitization to NO: It sensitizes sGC to endogenous NO, amplifying the signaling cascade.
 [5][6]

The increased levels of cGMP result in vasodilation.[5][6]



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Caption: Signaling pathway of Riociguat in vascular smooth muscle cells.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis and isolation of Riociguat impurities. These are based on methodologies reported in the scientific literature for Riociguat and its related substances.[9][10][11][12][13][14]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of **Riociguat Impurity I** and for quantifying its presence in samples of the Riociguat API.

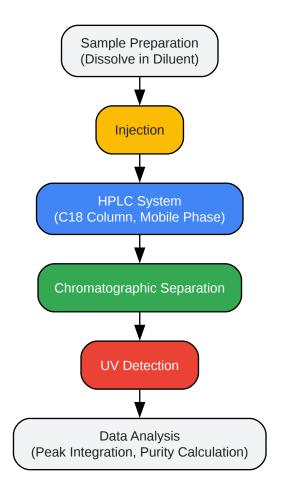
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- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is commonly used.[9]
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.7) and an organic solvent (e.g., acetonitrile).[9] The specific ratio or gradient program would be optimized to achieve adequate separation of the impurity from the main component and other related substances.
- Flow Rate: Typically around 1.0 mL/min.[9]
- Detection: UV detection at a wavelength where both Riociguat and the impurity have significant absorbance (e.g., 254 nm).[9]
- Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
- Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
 The purity is determined by comparing the peak area of Riociguat Impurity I to the total peak area of all components.





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Caption: A typical workflow for HPLC analysis of Riociguat Impurity I.

Isolation and Purification by Preparative HPLC

For obtaining a highly purified sample of **Riociguat Impurity I** for use as a reference standard, preparative HPLC is a suitable technique.

- Instrumentation: A preparative HPLC system with a fraction collector.
- Column: A larger-scale reversed-phase C18 column suitable for preparative chromatography.
- Mobile Phase: Similar to the analytical HPLC method, but optimized for higher sample loading.
- Sample Preparation: Dissolve the crude mixture containing **Riociguat Impurity I** in the mobile phase at a high concentration.



- Isolation: Inject a large volume of the sample solution onto the preparative column. Monitor
 the eluent with a UV detector and collect the fraction corresponding to the peak of Riociguat
 Impurity I.
- Purification: The collected fraction can be further purified by repeating the process or by other techniques such as recrystallization. The solvent is then removed, typically by lyophilization or evaporation, to yield the purified solid impurity.

Structural Characterization by Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a few milligrams of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts, coupling constants, and peak integrations will be used to elucidate and confirm the structure.
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a dilute solution of the impurity into the mass spectrometer,
 often via direct infusion or coupled with an LC system (LC-MS).
 - Analysis: Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization ESI). The high-resolution mass measurement of the molecular ion will confirm the elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Analysis: Acquire the IR spectrum. The absorption bands will be correlated to the specific functional groups present in the molecule.



Conclusion

Riociguat Impurity I is a critical substance to monitor in the production and formulation of Riociguat. This guide provides a foundational understanding of its chemical and physical properties, the relevant biological context through the signaling pathway of the parent drug, and generalized experimental protocols for its analysis and characterization. For definitive quantitative data and detailed analytical procedures, it is recommended to obtain a certified reference standard and its accompanying Certificate of Analysis from a reputable supplier.

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